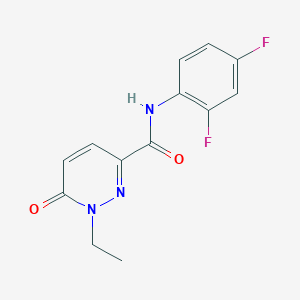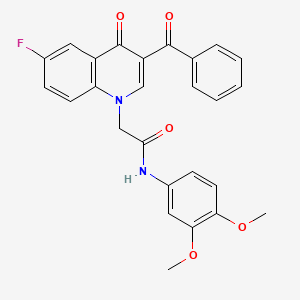
1-(3-Fluorophenyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)imidazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications. It is known for its potential use in medicinal chemistry due to its unique structural properties.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, which then translate into observable effects .
Biochemical Pathways
Similar compounds have been found to influence pathways involving phosphodiesterase 1b (pde1b) and pde10a .
Result of Action
Similar compounds have been found to have antifibrotic effects, suggesting that 1-(3-fluorophenyl)-2-imidazolidinone may have similar effects .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been known to interact with enzymes and proteins, potentially influencing their function . The nature of these interactions often involves binding at specific sites, leading to changes in the biomolecule’s activity .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially be mediated through the compound’s interactions with cellular proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluorophenyl)-2-imidazolidinone is not well-established. It can be hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenyl)-2-imidazolidinone at different dosages in animal models have not been extensively studied. It has been observed that related compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-(3-Fluorophenyl)-2-imidazolidinone are not well-characterized. Based on the structure of the compound, it could potentially be involved in reactions such as N-dealkylation, hydroxylation, and subsequent glucuronidation .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with ethylenediamine to yield the desired product . Another method includes the use of α-dicarbonyl compounds with ureas, which undergo cyclization to form imidazolidin-2-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives:
1-(4-Fluorophenyl)imidazolidin-2-one: Similar structure but with the fluorine atom at the para position.
1-(3-Bromo-4-fluoro-phenyl)imidazolidin-2-one: Contains both bromine and fluorine atoms, offering different reactivity and biological properties
Uniqueness: The presence of the fluorine atom at the meta position in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXWDAEDKBYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2571621.png)
![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)
![9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)
![methyl 2-({[7-(2-methoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}(2-phenylethyl)amino)acetate](/img/structure/B2571637.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2571639.png)
![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)

